molecular formula C9H18ClN B2935320 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 32768-19-7

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B2935320
CAS No.: 32768-19-7
M. Wt: 175.7
InChI Key: DYSHPLQCXKZDQX-GZVYQWMRSA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with the CAS Number: 32768-19-7 . It has a molecular weight of 189.73 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H .


Physical And Chemical Properties Analysis

This compound has a melting point range of 320-323 degrees Celsius . It is a powder at room temperature and is typically stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is used in various synthesis processes. A study by Silva et al. (2020) describes its utilization in multigram-scale synthesis from Camphor, leading to substances with potential anticonvulsant, hypoglycemic, anti-inflammatory, antimicrobial, and antiviral activities (Silva et al., 2020). Another research by Grošelj et al. (2007) demonstrates its use in creating spiro[bicyclo[2.2.1]heptane-2,2′-furan]-3-amines via stereoselective cycloadditions, yielding chiral amines and diamines (Grošelj et al., 2007).

Catalytic Applications

Cho et al. (2018) explored the use of this compound in the synthesis of zinc(II) complexes for polymerization of rac-lactide, yielding poly(lactide) with high heterotacticity (Cho et al., 2018). Additionally, it finds application in the synthesis of quaternary ammonium salts with significant inhibitory activity against the influenza A(H1N1) virus as demonstrated by Sokolova et al. (2021) (Sokolova et al., 2021).

Biological and Medicinal Chemistry

This compound is significant in the field of biological and medicinal chemistry. Pitushkin et al. (2020) synthesized a series of 1,3-disubstituted ureas containing 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine, showing potential as inhibitors of RNA virus replication and soluble epoxide hydrolase (Pitushkin et al., 2020). Kuznetsov et al. (2021) also synthesized ureas and thioureas with this compound, examining their inhibition of RNA viruses and human soluble epoxide hydrolase (Kuznetsov et al., 2021).

Acaricidal Properties

Jeon et al. (2014) evaluated the acaricidal properties of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, an analogue, demonstrating its effectiveness against house dust mites, outperforming commercial acaricides (Jeon et al., 2014).

Safety and Hazards

This compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye/face protection .

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVITZVHMWAHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32768-19-7
Record name 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7,7-trimethylbicyclo[2,2,1]heptan-2-amin Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,7,7-TRIMETHYLBICYCLO(2.2.1)HEPTAN-2-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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